molecular formula C14H23N3O3S B2406161 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1211150-57-0

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2406161
CAS No.: 1211150-57-0
M. Wt: 313.42
InChI Key: MTTBNGAJBCDVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction between the compound and the α1-AR leads to changes in the receptor’s activity, which can result in various physiological effects .

Biochemical Pathways

The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can therefore influence these processes .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. It affects the activity of the α1-AR, leading to changes in the adrenergic signaling pathway . This can result in various physiological effects, depending on the specific subtype of the α1-AR that the compound interacts with .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties, such as size, charge, and lipophilicity, can affect its pharmacokinetic profile and thus its efficacy and stability . Additionally, the compound’s action can be influenced by the specific cellular and molecular environment in which it is acting .

Preparation Methods

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications. For example:

This compound is unique in its specific binding affinity and potential for further development as a therapeutic agent.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-20-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTBNGAJBCDVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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